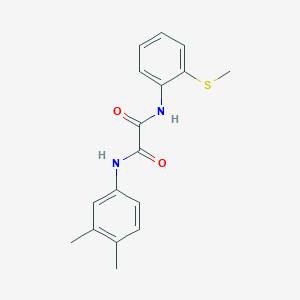
N1-(3,4-dimethylphenyl)-N2-(2-(methylthio)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(3,4-dimethylphenyl)-N2-(2-(methylthio)phenyl)oxalamide” is a complex organic compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . The compound has a linear formula of C16H17NO2S . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of “this compound” is quite complex. It has a linear formula of C16H17NO2S . The compound contains a variety of functional groups, including an oxalamide group, a methylthio group, and two phenyl groups .Aplicaciones Científicas De Investigación
Synthesis Techniques and Structural Insights
A novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, highlighting a method that could potentially be adapted for the synthesis of N1-(3,4-dimethylphenyl)-N2-(2-(methylthio)phenyl)oxalamide. This approach utilizes 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence, providing a useful formula for anthranilic acid derivatives and oxalamides with operational simplicity and high yield (Mamedov et al., 2016).
Catalytic Applications
Research into copper-catalyzed coupling reactions has revealed that N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) serves as an effective ligand. This suggests that related compounds, including this compound, could potentially exhibit similar catalytic efficacies in facilitating the coupling of (hetero)aryl halides with 1-alkynes. This process benefits from requiring minimal catalytic loads and operating at relatively low temperatures, leading to the formation of internal alkynes in diverse applications (Chen et al., 2023).
Photophysical Properties
The study of fluorescence enhancement in trans-4-aminostilbene derivatives by N-phenyl substitutions, referred to as the "amino conjugation effect," provides insights into the potential photophysical properties of this compound. The introduction of N-phenyl substituents leads to more planar ground-state geometries, red-shifted absorption and fluorescence spectra, and high fluorescence quantum yields at room temperature. This suggests that similar structural modifications in oxalamide derivatives could modulate their photophysical properties for applications in optical materials and sensors (Yang et al., 2002).
Environmental and Material Applications
The photoassisted Fenton reaction demonstrates the complete oxidation of organic pollutants in water, indicating that derivatives of oxalamide, including this compound, could potentially serve as effective photocatalysts or stabilizers in advanced oxidation processes for environmental remediation. This process leads to the mineralization of pollutants to benign end products such as CO2, H2O, and inorganic salts, offering a mild and effective method for the treatment of dilute pesticide wastes and potentially other organic contaminants (Pignatello & Sun, 1995).
Safety and Hazards
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-8-9-13(10-12(11)2)18-16(20)17(21)19-14-6-4-5-7-15(14)22-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSYGDPEUVRVOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-(1H-imidazol-1-yl)propyl)-2-amino-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2647504.png)
![1-(1,3-benzodioxol-5-yl)-N-[5-[(S)-(2-chlorophenyl)[(3R)-3-hydroxy-1-pyrrolidinyl]methyl]-2-thiazolyl]cyclopropanecarboxamide](/img/structure/B2647507.png)
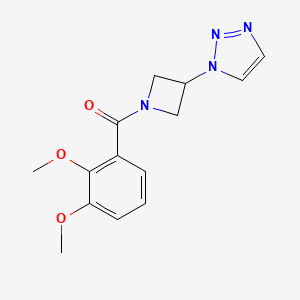
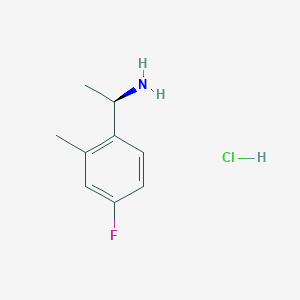
![2-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2647514.png)
![(1S,12Z)-Spiro[10-oxa-2,17-diazatricyclo[15.2.1.04,9]icosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2647515.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2647517.png)
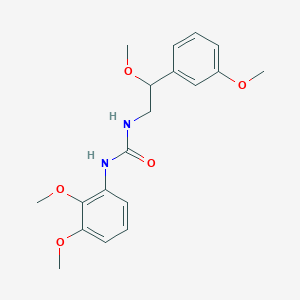

![N-[(1-Methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2647523.png)
![tert-Butyl 6-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2647524.png)
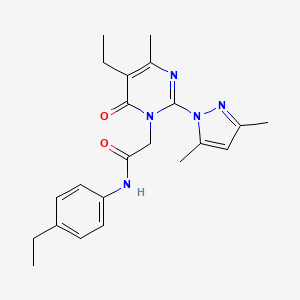
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2647526.png)